Product packaging for meso-Cystine(Cat. No.:CAS No. 6020-39-9)

meso-Cystine

Cat. No.: B1588554
CAS No.: 6020-39-9
M. Wt: 240.3 g/mol
InChI Key: LEVWYRKDKASIDU-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Cystine Stereoisomerism

Cystine exists as three stereoisomers: L,L-cystine (commonly known as L-cystine), D,D-cystine (D-cystine), and the distinct meso-cystine. sciencepg.com These isomers arise from the presence of two chiral centers at the α-carbon atoms of the two constituent cysteine residues. The spatial arrangement of the amino and carboxyl groups around these chiral centers dictates the specific stereoisomer and its corresponding properties.

The fundamental difference between the cystine stereoisomers lies in the configuration of their chiral centers.

L,L-Cystine: Both α-carbons possess the L-configuration.

D,D-Cystine: Both α-carbons possess the D-configuration. L,L-cystine and D,D-cystine are enantiomers, meaning they are non-superimposable mirror images of each other. sciencepg.com

This compound: This isomer is unique in that it contains one α-carbon with the L-configuration and the other with the D-configuration. ontosight.ainih.gov This internal combination of opposite stereochemistries makes this compound a diastereomer of both L,L- and D,D-cystine. Structurally, one of the amino acid groups in this compound can be superimposed on that of L-cystine. sciencepg.com

Table 1: Structural Characteristics of Cystine Stereoisomers

Stereoisomer Configuration of α-Carbons Relationship to L,L-Cystine
L,L-Cystine L, L Identical
D,D-Cystine D, D Enantiomer
This compound L, D Diastereomer

The defining characteristic of this compound is that it is a meso compound. ontosight.ai A meso compound is an achiral compound that has multiple chiral centers. libretexts.org It is superimposable on its mirror image and is optically inactive, meaning it does not rotate plane-polarized light. libretexts.orgshemmassianconsulting.com This is due to an internal plane of symmetry that bisects the molecule, with the two halves being mirror images of each other. libretexts.org The opposing stereochemistries of the two chiral centers in this compound effectively cancel each other out in terms of optical activity. libretexts.org This is in stark contrast to L,L- and D,D-cystine, which are optically active enantiomers. The unique stereochemistry of this compound influences its physical and chemical properties, such as solubility and melting point, and how it interacts with other chiral molecules. ontosight.ai

Structural Distinctions of this compound from L,L-Cystine and D,D-Cystine

Historical Perspectives in Chemical and Biological Research on Cystine Isomers

The history of cystine research dates back to 1810 when it was discovered by William Hyde Wollaston. wikipedia.org However, the focus for much of the subsequent research was on the naturally occurring L-cystine. The stereoisomers, including this compound, were identified later as a result of racemization studies of L-cystine. sciencepg.com Early research in the 20th century began to explore the biological availability of different amino acid isomers. For instance, studies in the 1930s demonstrated that this compound could support growth in rats on a cystine-deficient diet, suggesting that the body could utilize it, likely by reducing it to liberate L-cysteine. cabidigitallibrary.org The development of chemical resolution methods, such as those using resolving agents like dibenzoyl tartaric acid, has been crucial for separating racemic mixtures of cysteine and obtaining its various isomers for study. google.com

Current Research Landscape and Emerging Directions for this compound Studies

Contemporary research continues to explore the synthesis, properties, and potential applications of this compound. It can be synthesized through the oxidation of cysteine under specific conditions. ontosight.ai While L-cystine's role in protein structure is well-established, the specific biological functions and occurrences of this compound are less clear. ontosight.aiwikipedia.org

Recent studies have investigated this compound as a bioisostere, a compound that has similar physical or chemical properties to another, for meso-diaminopimelic acid (m-DAP), a key component of bacterial cell walls. nih.govresearchgate.net This research has shown that this compound can be metabolically incorporated into the peptidoglycan of live bacteria, highlighting its potential as a tool for studying bacterial cell wall biosynthesis and for the development of new antibacterial strategies. nih.gov

Furthermore, the metabolism of cystine and its precursor, cysteine, is a critical area of investigation in various fields, including cancer research. nih.gov The transport and reduction of cystine to cysteine have significant implications for cellular redox balance. nih.gov While most of this research focuses on L-cystine, the unique properties of this compound could offer new avenues for investigation, particularly in understanding and targeting metabolic pathways in disease. nih.gov The ongoing development of advanced analytical techniques, such as RP-HPLC, facilitates the separation and purification of cystine isomers, enabling more detailed studies of their individual properties and biological activities. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4S2 B1588554 meso-Cystine CAS No. 6020-39-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6020-39-9

Molecular Formula

C6H12N2O4S2

Molecular Weight

240.3 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+

InChI Key

LEVWYRKDKASIDU-ZXZARUISSA-N

SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Isomeric SMILES

C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Other CAS No.

56-89-3
6020-39-9

physical_description

DryPowde

Origin of Product

United States

Advanced Synthesis and Chemical Modification of Meso Cystine

Stereoselective Synthetic Methodologies for meso-Cystine and its Analogues

The controlled chemical synthesis of peptides and constructs containing this compound hinges on precise stereoselective techniques and robust protection strategies. These methods are crucial for preventing the formation of undesired diastereomers and for enabling the regioselective formation of disulfide bonds in complex molecules.

Design of Orthogonal Thiol-Protection Strategies for this compound Precursors

The synthesis of peptides containing multiple cysteine residues, particularly for forming specific disulfide bridges like those in this compound, necessitates a sophisticated orthogonal protection strategy. This approach involves the use of different thiol-protecting groups that can be removed under distinct chemical conditions, allowing for the stepwise and directed formation of disulfide bonds. soton.ac.uk

A variety of protecting groups are available for Fmoc solid-phase peptide synthesis (SPPS), the choice of which is critical and depends on the desired final peptide structure. nih.gov For routine synthesis of peptides with free thiol groups, the trityl (Trt) group is often recommended due to its lability to trifluoroacetic acid (TFA), which is used in the final cleavage step from the solid support. nih.gov

For more complex syntheses requiring regioselective disulfide bond formation, a combination of orthogonal protecting groups is employed. soton.ac.uk Common groups used in conjunction with Trt include the acid-labile 4-methoxytrityl (Mmt), the acetamidomethyl (Acm) group, which is stable to TFA but removable with iodine or silver ions, and the tert-butylthio (StBu) group, which is cleaved by reducing agents. soton.ac.uknih.govnih.gov The strategic placement of these groups on L-cysteine and D-cysteine precursors allows for selective deprotection and oxidation to form the desired this compound linkage.

For instance, a combination of Dpm (diphenylmethyl) and Mmt protecting groups can be used for the regioselective synthesis of cyclic peptides with two disulfide bridges. nih.gov The S-Mmt groups can be selectively removed on the solid phase using dilute TFA without affecting the S-Dpm groups, allowing for the formation of the first disulfide bond. nih.gov The use of 4-methoxybenzyl (Mob) as a thiol protecting group, in combination with Trt and Acm, has also been explored to develop universal orthogonal oxidation strategies. soton.ac.uk

Table 1: Common Thiol-Protecting Groups for Orthogonal Synthesis

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to
TritylTrtTrifluoroacetic acid (TFA)Acm, StBu, Mob
AcetamidomethylAcmIodine, Silver (II), Mercury (II)Trt, TFA-labile groups
4-MethoxytritylMmtDilute Trifluoroacetic acid (TFA)Trt, Acm, Dpm
tert-ButylthioStBuReducing agents (e.g., thiols, phosphines)Acid-labile groups, Acm
DiphenylmethylDpm95% Trifluoroacetic acid (TFA)Mmt (with dilute TFA)
4-MethoxybenzylMobStrong acids (HF, boiling TFA), TFA/thioanisole/DTNPTrt, Acm

This table is generated based on data from multiple sources. soton.ac.uknih.govnih.gov

Regioselective Disulfide Formation Approaches in this compound Analogues

Achieving the correct disulfide connectivity in peptides with multiple cysteine residues is a significant synthetic challenge. nih.gov While random oxidation in solution can sometimes yield the desired product, regioselective strategies offer greater control and efficiency. These strategies are directly enabled by the orthogonal protecting groups discussed previously.

The process typically involves the synthesis of a linear peptide precursor with differentially protected cysteine residues. nih.gov The selective deprotection of one pair of cysteine thiols allows for their specific oxidation to form the first disulfide bond. This can be performed either on the solid phase or in solution. nih.gov Subsequent removal of a different protecting group under orthogonal conditions exposes a second pair of thiols for the formation of the next disulfide bond.

For example, in the synthesis of complex toxins with multiple disulfide bridges, an on-resin cyclization approach can be employed. nih.gov This involves the incorporation of orthogonally protected lanthionine (B1674491), a thioether analogue of cystine, followed by selective deprotection and on-resin cyclization. nih.gov A similar principle applies to the formation of this compound bridges. The combination of StBu with other groups like Acm and Trt allows for reliable and regioselective synthesis of peptides with multiple cystine residues. nih.gov

Recent advancements have introduced novel methods for ultrafast and regioselective disulfide bond formation. One such approach utilizes a combination of a small molecule, UV light, and palladium to chemo- and regioselectively activate cysteine residues, enabling the one-pot formation of multiple disulfide bonds. rsc.org

Solid-Phase Synthetic Schemes for this compound Constructs

Solid-phase peptide synthesis (SPPS) is the method of choice for preparing most peptides, including those containing this compound. plos.orgresearchgate.net SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification by simple filtration and washing steps. researchgate.net

The synthesis of this compound-containing peptides via SPPS begins with the attachment of the first amino acid to a resin, such as a chlorotrityl chloride resin. researchgate.netresearchgate.net The peptide chain is then elongated through cycles of Fmoc-deprotection and coupling of the next Fmoc-protected amino acid. researchgate.net For incorporating this compound, orthogonally protected L-cysteine and D-cysteine derivatives are used at the appropriate positions in the sequence.

A key challenge in the SPPS of C-terminal cysteine peptides is the potential for racemization at the α-carbon. researchgate.net This side reaction can be minimized by careful selection of the cysteine protecting group and the base used for Fmoc removal. researchgate.net For instance, the use of Fmoc-Cys(Mmt)-OH with 4-methylpiperidine (B120128) for Fmoc removal has been shown to reduce epimerization. researchgate.net

Once the linear peptide is assembled, the disulfide bond is formed. This can be achieved on-resin, as described in the previous section, or after cleavage of the peptide from the resin. If the Trt group is used for both cysteine residues intended to form the this compound bridge, they are deprotected simultaneously during the final TFA cleavage, and the disulfide bond can be formed by subsequent oxidation in solution. nih.gov

Enzymatic and Biomimetic Approaches to this compound Analogues

Nature employs sophisticated enzymatic machinery to synthesize complex molecules with high stereospecificity. Researchers are increasingly looking to harness these biological catalysts and mimic their strategies for the synthesis of non-natural compounds like this compound analogues.

Lanthionine Synthase-Mediated Pathways for Meso-Lanthionine (B1218204) and Related Peptides

Lanthionines are thioether analogues of cystine, and meso-lanthionine is the structural analogue of this compound. The biosynthesis of lanthionine-containing peptides (lantibiotics) provides valuable insights into potential enzymatic routes for creating similar structures. nih.govingentaconnect.com Lantibiotic biosynthesis involves the dehydration of serine or threonine residues to dehydroamino acids, followed by the intramolecular Michael-type addition of cysteine thiols, a reaction catalyzed by cyclase enzymes. nih.govingentaconnect.com

Studies on the opportunistic oral pathogen Fusobacterium nucleatum have revealed two potential enzymatic pathways for the formation of meso-lanthionine, which is a component of its peptidoglycan. nih.govresearchgate.net

Direct formation by lanthionine synthase: A PLP-dependent lanthionine synthase can catalyze the β-replacement of L-cysteine with a second cysteine molecule. Research has shown that this enzyme can react with D-cysteine, suggesting a direct pathway to meso-lanthionine through the coupling of L-cysteine and D-cysteine. nih.govresearchgate.net Kinetic analysis indicates that D-cysteine reacts with the enzyme-intermediate even faster than L-cysteine. nih.govresearchgate.net

Epimerization of L,L-lanthionine: An alternative pathway involves an enzyme with low sequence identity to diaminopimelate epimerase. This enzyme can convert L,L-lanthionine into meso-lanthionine. nih.govresearchgate.net

These findings highlight the potential of using lanthionine synthases or epimerases for the stereoselective synthesis of meso-lanthionine and, by extension, provide a blueprint for developing enzymatic methods for this compound.

Table 2: Kinetic Parameters for F. nucleatum Lanthionine Epimerase

Substratekcat (s⁻¹)KM (mM)
L,L-lanthionine0.07 ± 0.0011.9 ± 0.1

This table is generated based on data from a study on the biosynthesis of meso-lanthionine. nih.govresearchgate.net

Chemoenzymatic Strategies for Asymmetric Synthesis

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biocatalysts. This approach is particularly powerful for asymmetric synthesis, where creating a specific stereoisomer is the primary goal. rsc.orgresearchgate.netutupub.fi

Lipases are a class of enzymes frequently used in chemoenzymatic strategies for the kinetic resolution of racemates or the desymmetrization of meso-compounds. utupub.fi In the context of this compound precursors, a lipase (B570770) could be used to selectively acylate one of the two enantiomeric thiol-containing precursors, allowing for their separation.

Another powerful chemoenzymatic strategy involves N-to-S acyl transfer. researchgate.net This process can be used to convert stable chiral amides into more reactive thioesters. researchgate.net A novel cysteine-derived oxazolidinone has been developed that acts as both a chiral auxiliary for asymmetric transformations and an acyl transfer agent. researchgate.net The resulting thioesters are versatile intermediates that can be used in a variety of subsequent chemical or enzymatic reactions. This strategy provides a route to highly valuable chiral scaffolds, including noncanonical amino acids. researchgate.net Such approaches could be adapted for the asymmetric synthesis of protected D-cysteine or L-cysteine derivatives, which are the building blocks for this compound.

Biomimetic approaches also offer a promising avenue. The biosynthesis of lantibiotics, where cyclization occurs via a Michael addition of a cysteine thiol to a dehydroalanine (B155165) residue, has inspired chemical syntheses. soton.ac.uksoton.ac.uk Studies on the precursor to the B ring of the lantibiotic subtilin showed that this cyclization can occur stereospecifically, yielding meso-lanthionine. soton.ac.uk This demonstrates that the inherent conformational preferences of a peptide backbone can direct the stereochemical outcome of a reaction, a principle that can be exploited in the design of biomimetic syntheses of this compound-containing cyclopeptides.

Chemical Modifications of this compound Residues

The chemical modification of this compound, a diastereomer of cystine composed of one L-cysteine and one D-cysteine residue, leverages the reactivity of its constituent cysteine moieties. The thiol group (-SH) of cysteine is highly nucleophilic, particularly in its deprotonated thiolate form, making it a prime target for selective chemical derivatization. creative-biolabs.com While much of the existing research focuses on L-cysteine due to its prevalence in natural proteins, the principles and chemical reactions are directly applicable to this compound. These modifications are crucial for applications ranging from peptide stapling to the development of bioconjugates. explorationpub.comchinesechemsoc.org

The modification of cysteine residues, and by extension this compound, can be categorized into reversible and irreversible derivatization strategies. This allows for the creation of stable conjugates or linkages that can be cleaved under specific conditions.

Irreversible Derivatization: Irreversible modifications form stable, covalent bonds that are not readily cleaved. A primary example is the reaction of cysteine's thiol group with alkylating agents.

Alkylation: Haloacetamides (like iodoacetamide) and N-ethylmaleimide (NEM) are classic reagents for the irreversible alkylation of cysteine residues. nih.govroyalsocietypublishing.org These reactions proceed via nucleophilic attack of the thiolate anion on the electrophilic carbon of the reagent, forming a stable thioether bond. royalsocietypublishing.org

Michael Addition: Maleimides are among the most frequently used reagents for cysteine bioconjugation. royalsocietypublishing.orgnih.gov The reaction involves a Michael addition of the thiol across the double bond of the maleimide (B117702) ring. royalsocietypublishing.org While generally considered stable, the resulting thiosuccinimide linkage can undergo reversal under certain conditions, particularly in the presence of other thiols.

Reversible Derivatization: Reversible strategies are valuable for applications requiring the release of a molecule or the restoration of the original thiol.

Disulfide Exchange: The formation of disulfide bonds is a common reversible modification. Cysteine thiols can react with activated disulfides, such as those in Ellman's reagent, to form new mixed disulfides. royalsocietypublishing.org These linkages are stable but can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), restoring the free thiol. ucl.ac.uk

Thioether Adducts from Cysteine Sulfenic Acid: A more advanced strategy involves the oxidation of the cysteine thiol to a cysteine sulfenic acid (Cys-SOH). This oxoform can then react with specific linear C-nucleophiles to form thioether adducts. The stability of these adducts can be tuned, allowing for reversibility under reducing conditions over timescales ranging from minutes to days. nih.gov Bromomaleimide-based reagents have also been developed for reversible cysteine modification, reverting to the free cysteine in the presence of reducing agents. ucl.ac.uk

Derivatization Type Reagent Class Example Reagent Bond Formed Key Characteristics
IrreversibleHaloacetylIodoacetamideThioetherStable covalent bond
IrreversibleMichael AcceptorN-Ethylmaleimide (NEM)ThiosuccinimideFast kinetics, generally stable royalsocietypublishing.org
ReversibleActivated DisulfideEllman's ReagentDisulfideCleavable with reducing agents royalsocietypublishing.orgucl.ac.uk
ReversibleC-Nucleophile (post-oxidation)β-ketoestersThioetherTunable reversibility under reducing conditions nih.gov
ReversibleBromomaleimide-Thiosuccinimide derivativeReverts to free thiol with reducing agents ucl.ac.uk

Site-selective bioconjugation aims to modify a specific amino acid residue within a larger molecule, such as a peptide or protein. Cysteine is an ideal target for such strategies due to its high nucleophilicity and relatively low natural abundance. creative-biolabs.com These strategies, developed for cysteine-containing molecules, are directly applicable to molecules incorporating this compound.

N-Terminal Cysteine Targeting: The presence of a cysteine at the N-terminus of a peptide provides a unique reactive handle. The adjacent amino group can participate in the reaction, enabling high selectivity. nih.gov Native Chemical Ligation (NCL) is a prominent example, where a peptide with an N-terminal cysteine reacts with another peptide ending in a C-terminal thioester. rsc.org Other reagents, such as 2-cyanobenzothiazole (CBT) and 2-formylphenylboronic acid (2-FPBA), also show high selectivity for N-terminal cysteines. nih.gov

π-Clamp Mediated Arylation: For achieving regioselectivity among multiple cysteine residues, sequence-selective strategies have been developed. The "π-clamp" method utilizes a specific peptide sequence (e.g., Phe-Cys-Pro-Phe) that enhances the reactivity of the embedded cysteine towards perfluoroaryl electrophiles. mit.edu This allows for the selective modification of the target cysteine even in the presence of other, more exposed cysteine residues. mit.edu

Stapled Peptides: Bifunctional reagents can be used to crosslink two cysteine residues within a peptide, creating a "stapled" macrocyclic structure. chinesechemsoc.org Reagents with two reactive sites, such as dichloroacetone or dibromomaleimides, can react with two proximal cysteine thiols. This technique is used to constrain peptide conformation, often enhancing stability and biological activity. chinesechemsoc.orgucl.ac.uk

Strategy Target Typical Reagents/Method Application Reference
Native Chemical Ligation (NCL)N-Terminal CysteinePeptide ThioestersPeptide/Protein Synthesis & Ligation nih.govrsc.org
π-Clamp TechnologySpecific Cysteine in a Recognition SequencePerfluoroaryl ElectrophilesSite-Selective Protein Modification mit.edu
Peptide StaplingTwo Cysteine ResiduesDihaloalkanes, DibromomaleimidesConformational Constraint of Peptides chinesechemsoc.orgucl.ac.uk

The thiol-ene reaction is a powerful "click" chemistry transformation that involves the radical-mediated addition of a thiol to an alkene (an "ene"), forming a stable thioether linkage. frontiersin.orgnih.gov This reaction is highly efficient, selective, and tolerant of a wide range of functional groups, making it ideal for modifying peptides and other biomolecules containing this compound under mild, often physiological, conditions. frontiersin.orgresearchgate.net

The reaction is typically initiated by light (photocatalysis) or a radical initiator. nih.govresearchgate.net The process involves the generation of a thiyl radical from the cysteine residue, which then adds across the double bond of the alkene. rsc.org This is followed by a hydrogen atom transfer (HAT) to generate the final product and propagate the radical chain. rsc.org

Key applications relevant to this compound modification include:

Peptide Macrocyclization: Peptides containing both a cysteine residue and an alkene-functionalized amino acid (e.g., a lysine (B10760008) modified with an allyloxycarbonyl group) can be cyclized via an intramolecular thiol-ene reaction. frontiersin.org

Glycosylation and Lipidation: The thiol-ene reaction provides a method for attaching carbohydrate or lipid moieties to cysteine-containing peptides. This is achieved by reacting the peptide with an alkene-functionalized sugar or fatty acid. frontiersin.org

Surface Functionalization: Thiol-ene chemistry can be used to attach cysteine-containing molecules to material surfaces, such as silicon wafers or nanoparticles, that have been pre-functionalized with alkene groups. nih.govrsc.org

Conventional photocatalytic methods for cysteine modification, including many thiol-ene reactions, often rely on UV or blue light. acs.orgfigshare.com This high-energy light can potentially damage sensitive biological molecules and has limited penetration depth in biological tissues. The development of methods using lower-energy red light represents a significant advancement.

Recent research has demonstrated photocatalytic thiol-ene reactions that operate efficiently using red light (wavelengths > 600 nm). acs.orgfigshare.com These systems typically employ porphyrin-based photocatalysts, which can absorb red light and initiate the necessary radical chemistry in aqueous media. acs.orgfigshare.com

The key advantages of red-light-induced modification include:

Biocompatibility: Red light is less damaging to cells and tissues than UV light. acs.org

Deeper Penetration: The longer wavelength allows light to penetrate further into materials and biological samples. researchgate.net

High Selectivity: The reaction remains highly selective for cysteine residues. acs.org

This methodology has been successfully applied to the modification of cysteine residues within complex peptides and proteins and can also be extended to induce cysteinyl desulfurization. acs.orgfigshare.com Given that the reactivity is centered on the thiol group, these red-light-induced techniques are directly applicable to the modification of molecules containing this compound, expanding the toolbox for creating advanced bioconjugates under exceptionally mild conditions. figshare.com

Mechanistic Studies of Meso Cystine in Redox Chemistry

Thiol-Disulfide Exchange Mechanisms Involving meso-Cystine

Thiol-disulfide exchange is a fundamental reaction in biochemistry where a thiolate anion attacks a disulfide bond. researchgate.net This SN2-type nucleophilic substitution reaction is crucial for the formation and rearrangement of disulfide bonds in proteins. nih.govlibretexts.org The process begins with the deprotonation of a thiol group to form a more reactive thiolate. researchgate.netjsta.cl This thiolate then attacks one of the sulfur atoms of the disulfide bond in this compound, leading to the formation of a mixed disulfide intermediate. nih.gov This reaction is reversible, and the direction is influenced by the redox environment and the relative concentrations of thiols and disulfides. wikipedia.org

The rate of thiol-disulfide exchange is dependent on several factors, including the pKa of the participating thiols and the stability of the disulfide bond. researchgate.net A lower pKa facilitates the formation of the nucleophilic thiolate, thereby increasing the reaction rate. jsta.cl The unique stereochemistry of this compound, where the two chiral centers have opposite configurations, influences its physical and chemical properties, which in turn can affect the kinetics and thermodynamics of the exchange reaction. ontosight.ai

Investigation of Redox Potentials and pKa Considerations in Biological Contexts

The cysteine/cystine (Cys/CySS) couple is the predominant low-molecular-weight thiol/disulfide system in human plasma and plays a crucial role in controlling the redox state of proteins on the cell surface and in the extracellular space. caldic.complos.org The redox potential (Eh) of the Cys/CySS pool is a key indicator of the extracellular redox environment. In healthy adults, the plasma Eh of Cys/CySS is approximately -80 mV. plos.org An oxidized state is associated with various inflammatory conditions. plos.org

The pKa of the cysteine thiol group is a critical determinant of its reactivity. researchgate.net While the pKa of a free cysteine thiol is around 8.3, it can vary significantly within a protein due to the local microenvironment. vanderbilt.eduhmdb.cawikipedia.org Factors such as hydrogen bonding and electrostatic interactions with neighboring amino acid residues can lower the pKa, making the cysteine more susceptible to deprotonation to the reactive thiolate form, even at neutral pH. researchgate.netunl.edu The specific pKa values of cysteine residues within proteins are crucial for their function in catalysis and redox regulation. researchgate.netnih.gov For instance, a lower pKa enhances the nucleophilicity of the cysteine, promoting its participation in thiol-disulfide exchange reactions. nih.gov

Table 1: pKa Values of Selected Amino Acid Side Chains

Amino Acid Side Chain pKa (at 25 °C)
Cysteine 8.37 vanderbilt.edu
Aspartic Acid 3.90 vanderbilt.edu
Glutamic Acid 4.07 vanderbilt.edu
Histidine 6.04 vanderbilt.edu
Lysine (B10760008) 10.54 vanderbilt.edu
Arginine 12.48 vanderbilt.edu
Tyrosine 10.46 vanderbilt.edu

This table is interactive. You can sort and filter the data.

Interaction of this compound with Reactive Oxygen and Nitrogen Species

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal metabolism and in response to environmental stressors. researchgate.netnih.gov Cysteine residues are particularly susceptible to oxidation by ROS due to the high nucleophilicity of the thiol group. imrpress.com The interaction with ROS, such as hydrogen peroxide (H₂O₂), can lead to the oxidation of cysteine to form a sulfenic acid (R-SOH). researchgate.netnih.gov This initial oxidation product is often a key intermediate in redox signaling pathways. researchgate.net Further oxidation can lead to the formation of sulfinic acid (R-SO₂H) and ultimately sulfonic acid (R-SO₃H), which are generally irreversible modifications. researchgate.netmdpi.com

Role in Protein Oxidative Folding and Disulfide Bond Formation Dynamics

Disulfide bonds are critical for the structural integrity and stability of many proteins, particularly those that are secreted or located on the cell surface. sciencepg.comcreative-proteomics.com The formation of these bonds, a process known as oxidative folding, occurs in the endoplasmic reticulum and is a key step in protein maturation. nih.gov

Disulfide bonds can be formed within a single polypeptide chain (intrachain) or between different polypeptide chains (interchain). sciencepg.comuniprot.org Intrachain bonds are crucial for stabilizing the tertiary structure of a protein, creating loops and domains that are essential for its function. creative-proteomics.comuniprot.org Interchain bonds link separate polypeptide subunits, contributing to the formation of quaternary structures. sciencepg.com The formation of the correct disulfide bonds is a highly specific process, guided by the folding of the protein, which brings the appropriate cysteine residues into close proximity. nih.gov The presence of this compound in the cellular environment can influence the pool of available cysteine for these reactions through thiol-disulfide exchange.

The covalent nature of disulfide bonds provides significant stability to the protein structure, making it more resistant to denaturation by heat or chemical agents. creative-proteomics.comwikipedia.org These bonds act as crosslinks that hold the folded polypeptide chain in its correct three-dimensional conformation. creative-proteomics.com The disruption of even a single disulfide bond can lead to misfolding and loss of protein function, which has been linked to various diseases. sciencepg.com The dynamic nature of disulfide bond formation and breakage, mediated by thiol-disulfide exchange with molecules like this compound, allows for the correction of non-native disulfide bonds during protein folding, ensuring that the protein achieves its proper, functional conformation. creative-proteomics.com This process of disulfide shuffling is essential for the fidelity of protein folding. wikipedia.org

Formation of Intra- and Inter-chain Disulfide Linkages

Enzyme-Mediated Redox Control Systems and this compound Interplay

Cells have evolved sophisticated enzymatic systems to control the redox state of thiols and disulfides, ensuring proper protein function and protecting against oxidative stress. nih.gov The thioredoxin (Trx) and glutaredoxin (Grx) systems are two major players in this process. nih.govresearchgate.net

The Trx system, consisting of thioredoxin reductase, NADPH, and thioredoxin, catalyzes the reduction of disulfide bonds in proteins. ahajournals.orguni-regensburg.demdpi.com Thioredoxin contains a highly reactive Cys-X-X-Cys active site motif that directly reduces substrate disulfides. mdpi.com The resulting oxidized thioredoxin is then reduced by thioredoxin reductase using electrons from NADPH. uni-regensburg.de The Trx system can interact with this compound by reducing it back to two molecules of cysteine, thereby influencing the cellular thiol-disulfide balance. Some studies have shown that specific thioredoxin-related proteins can directly reduce L-cystine. uni-regensburg.de

The glutaredoxin (Grx) system utilizes glutathione (B108866) (GSH) and glutathione reductase to catalyze the reduction of glutathione-mixed disulfides on proteins (deglutathionylation). nih.govebi.ac.uk Glutaredoxins also contain a CXXC active site and can reduce protein disulfides. ebi.ac.uk The interplay with this compound occurs through the broader thiol-disulfide network, where GSH can react with this compound, and the resulting mixed disulfides can be substrates for the Grx system. Both the Trx and Grx systems are critical for maintaining a reducing intracellular environment and for regulating the activity of numerous proteins through the redox state of their cysteine residues. nih.gov

Advanced Analytical and Spectroscopic Characterization of Meso Cystine

Chromatographic Techniques for Chiral Resolution and Quantification

The separation of cystine stereoisomers, including the meso form, is a significant challenge in analytical chemistry due to their identical mass and similar chemical properties. Chromatographic techniques are paramount in resolving these isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of amino acids, including the stereoisomers of cystine. jascoinc.comwaters.com The separation of these chiral compounds can be achieved through two primary HPLC approaches: direct separation using a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent. researchgate.net

Direct methods often employ columns with chiral selectors that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. For instance, cyclodextrin-based columns and macrocyclic glycopeptide phases have been utilized for chiral separations. sigmaaldrich.com The choice of mobile phase, often a combination of acetonitrile (B52724) and methanol (B129727) in water, is crucial for optimizing these separations. sigmaaldrich.com

UPLC systems, with their smaller particle-sized columns, offer higher resolution, speed, and sensitivity compared to traditional HPLC. dtu.dknih.gov This enhanced performance is particularly beneficial for resolving the closely eluting peaks of derivatized amino acid stereoisomers. mdpi.com

Table 1: HPLC/UPLC Methods for Cystine Stereoisomer Analysis

Technique Column Type Detection Method Key Findings
HPLC Chiral Stationary Phase (e.g., CROWNPAK CR(+)) Circular Dichroism (CD) Enables direct separation and detection of stereoisomers. jascoinc.com
UPLC Reversed-Phase (e.g., C18) with pre-column derivatization Fluorescence, Mass Spectrometry Provides high-resolution separation of derivatized isomers, increasing throughput. waters.comdtu.dk
UPLC Long reverse-phase column FT-MS Allows for high-resolution chromatography to separate different forms of modified cysteine thiols. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of amino acid stereoisomers, including meso-cystine. researchgate.net While mass spectrometry itself cannot distinguish between stereoisomers, its combination with a chiral chromatographic separation allows for their individual detection and quantification. researcher.life

Tandem mass spectrometry (MS/MS) is particularly useful for analyzing complex biological samples. In a typical LC-MS/MS workflow for cystine analysis, the precursor ion corresponding to protonated cystine (m/z 241) is selected and fragmented. mdpi.com The resulting product ions, such as m/z 152 and m/z 74, are then monitored for quantification, a technique known as selected reaction monitoring (SRM). mdpi.com The choice of product ion can depend on the collision energy used. mdpi.com High-resolution mass spectrometry can aid in the accurate assignment of fragment ion identities. mdpi.com

The fragmentation of protonated cystine primarily involves the cleavage of the disulfide (S-S) and carbon-sulfur (C-S) bonds. mdpi.com A significant fragmentation pathway leads to the formation of protonated cysteine. mdpi.com It's important to note that some common fragment ions, like m/z 74, can originate from different parts of the cystine molecule, which has implications for the design of quantitative assays using stable isotope-labeled internal standards. mdpi.com

Table 2: LC-MS/MS Parameters for Cystine Analysis

Parameter Typical Value/Setting Purpose
Precursor Ion (m/z) 241 Represents the protonated cystine molecule. mdpi.com
Product Ions (m/z) 152, 74 Used for quantification in Selected Reaction Monitoring (SRM). mdpi.com
Collision Energy Variable Influences the relative abundance of product ions. mdpi.com
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode Commonly used for amino acid analysis. researchgate.net
Chromatography Chiral or Reversed-Phase with derivatization To separate stereoisomers before MS detection.

Ion-Exchange Chromatography for Stereoisomer Separation and Analysis

Ion-exchange chromatography (IEC) is a classic and reliable method for the separation and determination of amino acids based on their charge characteristics. cabidigitallibrary.org This technique can be employed to separate diastereomers of lanthionine (B1674491), a compound structurally related to cystine. The separation of meso-lanthionine (B1218204) from its L- and D-isomers has been successfully achieved using columns of ion-exchange resins like Dowex 50.

The separation of cystine itself on an ion-exchange column is highly sensitive to the pH, temperature, and ionic strength of the buffer. cabidigitallibrary.org By carefully controlling these parameters, the elution profile of cystine and its stereoisomers can be manipulated to achieve separation from other amino acids. cabidigitallibrary.org For instance, increasing the pH and temperature can accelerate the movement of cystine down the column. cabidigitallibrary.org Lowering the temperature can improve the resolution between certain amino acids like threonine and serine, which can be crucial for obtaining a clean separation of adjacent peaks. cabidigitallibrary.org

Advanced Marfey's Method for Absolute Configuration Determination

Marfey's method is a well-established technique for determining the absolute configuration of amino acids. researchgate.netacs.org The "advanced" version of this method involves derivatizing the amino acid hydrolysate with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) or its D-enantiomer, followed by LC-MS analysis. nih.govcapes.gov.brnih.gov This derivatization creates diastereomers that can be separated on a standard reversed-phase HPLC column. acs.org

The advanced Marfey's method has been successfully applied to determine the absolute configurations of amino acids with a "meso" configuration, including cystine. capes.gov.brnih.gov A key observation in the analysis of this compound is that the retention time of its derivative does not change regardless of whether the L- or D-form of the derivatizing reagent is used. capes.gov.brnih.gov Typically, the LL- and meso-isomers elute before the DD-isomer. capes.gov.brnih.gov The complementary use of different solvent systems, such as those containing acetonitrile versus methanol, can be effective in achieving high-resolution chromatograms. capes.gov.brnih.gov

Table 3: Elution Behavior of Cystine Isomers using Advanced Marfey's Method

Isomer Derivatizing Reagent General Elution Order Key Observation
L-Cystine L-FDLA LL-isomer elutes before DD-isomer. capes.gov.brnih.gov Forms L-FDLA-L-Cys-L-FDLA.
D-Cystine L-FDLA DD-isomer elutes later. capes.gov.brnih.gov Forms L-FDLA-D-Cys-L-FDLA.
This compound L-FDLA or D-FDLA Elutes closely to the LL-isomer. capes.gov.brnih.gov Retention time is unchanged with either L- or D-FDLA. capes.gov.brnih.gov

Capillary Electrophoresis and Capillary Electrochromatography for Chiral Separations

Capillary electrophoresis (CE) and capillary electrochromatography (CEC) are high-efficiency separation techniques that can be applied to the chiral analysis of amino acids. nih.gov In CEC, a stationary phase is incorporated into the capillary, combining principles of both electrophoresis and chromatography. nih.gov

For chiral separations, the capillary can be modified with a chiral selector. L-cysteine modified metal-organic frameworks have been used as chiral stationary phases in CEC for enantioseparation. xjtu.edu.cn Open-tubular CEC (OT-CEC) is a modality where the stationary phase is coated on the inner wall of the capillary. nih.gov Porphyrins and their metal complexes have also been used as capillary wall modifiers for the separation of peptides. natureblink.com While direct applications to this compound are not extensively detailed, the principles of these techniques demonstrate their potential for such challenging chiral separations.

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a crucial step in the analysis of amino acids like this compound, particularly for enhancing detection sensitivity and improving chromatographic separation. nih.gov

Cystine and its reduced form, cysteine, often exhibit poor response with common detection methods. nih.govresearchgate.net Derivatization converts them into products with properties more suitable for detection, such as high fluorescence or strong UV absorbance. nih.govresearchgate.net For example, o-phthaldialdehyde (OPA) in the presence of a thiol like 2-mercaptoethanol (B42355) is a widely used reagent that forms highly fluorescent adducts with most primary amino acids. nih.govresearchgate.net However, cystine itself gives a low fluorescence yield with this reagent. nih.govresearchgate.net To overcome this, cystine is typically reduced to cysteine and then derivatized. nih.govresearchgate.net Alternatively, cystine can be oxidized to cysteic acid, which then forms a highly fluorescent product with OPA/2-mercaptoethanol. nih.govresearchgate.net

Another strategy involves derivatization with reagents that introduce a chromophore or a fluorophore. N-(2-ferroceneethyl)maleimide (FEM) is an electroactive derivatizing agent that reacts with the thiol group of cysteine. researchgate.net For GC-MS analysis, silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create volatile derivatives.

In the context of chiral separations, derivatization with a chiral reagent, as seen in Marfey's method, converts enantiomers and diastereomers into a set of diastereomers that can be resolved on a non-chiral column. researchgate.net

Table 4: Common Derivatization Reagents for Cystine/Cysteine Analysis

Reagent Target Functional Group Detection Method Purpose
o-Phthaldialdehyde (OPA) / 2-Mercaptoethanol Primary amine (after reduction of disulfide bond) Fluorescence Enhances detection sensitivity. nih.govresearchgate.net
Performic Acid Disulfide bond Fluorescence (after subsequent OPA derivatization) Oxidizes cystine to cysteic acid for improved fluorescence. nih.govresearchgate.net
1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) Primary amine UV/MS Creates diastereomers for chiral separation. capes.gov.brnih.gov
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) Amine, Thiol, Hydroxyl Mass Spectrometry (GC-MS) Creates volatile derivatives for gas chromatography.
p-Hydroxymercuribenzoate (pHMB) Thiol (cysteine) MALDI-MS Determines free sulfhydryl groups by mass shift. nih.gov

Pre-column and Post-column Derivatization Reagents

The analysis of this compound, particularly in complex biological matrices, often necessitates derivatization to enhance its detectability and improve chromatographic separation. Derivatization can occur either before (pre-column) or after (post-column) separation by high-performance liquid chromatography (HPLC).

Given that this compound possesses two primary amine groups and a disulfide bond, different reagents can be employed. For reagents targeting the thiol group, a preliminary reduction step is required to break the disulfide bond of this compound, yielding two molecules of cysteine (one D- and one L-cysteine).

Key Derivatization Reagents:

Monobromobimane (B13751) (mBBr): This is a highly specific pre-column derivatizing agent for thiols, rendering them fluorescent. mdpi.comnih.gov For the analysis of this compound, an initial reduction step is essential to expose the thiol groups of the constituent cysteine residues. The resulting cysteine-bimane adducts are stable and can be quantified with high sensitivity using fluorescence detection. mdpi.comscience.gov The reaction with monobromobimane occurs at a basic pH, with optimal conditions often around pH 9.0 to ensure a clear chromatogram. mdpi.com

Dansyl Chloride (DNS-Cl): Dansyl chloride reacts with the primary amino groups of this compound under alkaline conditions to produce highly fluorescent derivatives. This pre-column derivatization allows for sensitive detection without the need for an initial reduction step. The resulting dansylated this compound can be separated by reversed-phase HPLC.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Similar to Dansyl Chloride, FMOC-Cl is a pre-column derivatization reagent that reacts with primary and secondary amines to form stable, fluorescent adducts. nih.gov This makes it suitable for the direct derivatization of this compound's amino groups, enabling its quantification in samples. nih.gov

o-Phthalaldehyde (OPA): OPA is a widely used reagent that reacts with primary amines in the presence of a thiol co-reagent (like N-acetyl-L-cysteine) to form fluorescent isoindole derivatives. nih.govacademicjournals.org This method is typically employed in pre-column derivatization and can be fully automated. nih.govacademicjournals.org

Table 1: Summary of Derivatization Reagents for meso-Cystine Analysis

Reagent Target Functional Group Derivatization Step Detection Method Key Features
Monobromobimane (mBBr) Thiol (after reduction) Pre-column Fluorescence High specificity for thiols; requires initial reduction of disulfide bond. mdpi.comnih.gov
Dansyl Chloride (DNS-Cl) Primary Amine Pre-column Fluorescence Reacts directly with amino groups; no reduction needed.
FMOC-Cl Primary Amine Pre-column Fluorescence Forms stable and highly fluorescent derivatives with amino groups. nih.gov
o-Phthalaldehyde (OPA) Primary Amine Pre-column Fluorescence Rapid reaction; often used with a thiol co-reagent. nih.govacademicjournals.org

Functionalization for Spectroscopic Readout and Fluorescence Sensing

Functionalization strategies are employed to develop specific probes for the detection of cystine and related thiols, often for applications in biological imaging and sensing. These methods typically rely on chemical reactions that trigger a change in a spectroscopic signal, most commonly fluorescence.

For this compound, detection via these methods would first involve its reduction to D- and L-cysteine. The resulting cysteine molecules can then participate in reactions that induce a "turn-on" or ratiometric fluorescence response.

BODIPY-Based Probes: Boron-dipyrromethene (BODIPY) dyes are versatile fluorophores used in designing sensors. researchgate.net Probes can be functionalized with groups that are cleaved or modified by cysteine, leading to a significant change in fluorescence. For example, a nitrothiophenolate BODIPY derivative can act as a "turn-on" fluorescent sensor for cysteine, allowing for its discrimination from other biothiols like homocysteine and glutathione (B108866). researchgate.net

Nanoparticle-Based Sensors: Gold nanoparticles (AuNPs) functionalized with fluorescent dyes can serve as sensitive probes. researchgate.net In one approach, BODIPY-functionalized AuNPs can be used where the fluorescence is initially quenched. The presence of cysteine can displace the dye from the nanoparticle surface, restoring its fluorescence and enabling detection. researchgate.net

Quantum Dot Probes: Nitrogen-doped carbon quantum dots (CQDs) have been developed for the "turn-on" fluorescence determination of cystine. nih.gov The mechanism involves the oxidation of the CQDs by cystine, which decreases photoinduced electron transfer (PET) and leads to fluorescence enhancement. nih.gov This method has been successfully applied to detect cystine in human blood plasma and urine samples, with a linear detection range from 10 nM to 10 μM. nih.gov

These functionalization approaches provide high sensitivity and selectivity, making them suitable for detecting low concentrations of cystine in complex biological environments. researchgate.netacs.org

Spectroscopic Analysis of this compound Molecular Structure and Conformation

Spectroscopic techniques are indispensable for the detailed investigation of the molecular structure, stereochemistry, and conformational dynamics of this compound.

Raman Spectroscopy and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Vibrational spectroscopy methods like Raman and ATR-FTIR provide a molecular fingerprint, allowing for the identification of functional groups and the characterization of bond vibrations within this compound.

Raman Spectroscopy: This technique is particularly sensitive to non-polar bonds, making it an excellent tool for studying the disulfide (S-S) and carbon-sulfur (C-S) bonds that define the cystine structure. The Raman spectrum of cystine shows characteristic peaks corresponding to the S-S stretching vibration, typically observed in the 425–575 cm⁻¹ range. researchgate.net The C-S stretching vibrations also produce distinct peaks. These spectral features can be used to distinguish cystine from its constituent amino acid, cysteine, which lacks the disulfide bond but shows a prominent thiol (S-H) peak around 2533 cm⁻¹. researchgate.net Resonance Raman spectroscopy has also been employed to study heme-related compounds, providing detailed information on molecular vibrations. acs.orgresearchgate.net

ATR-FTIR Spectroscopy: FTIR spectroscopy is complementary to Raman, providing strong signals for polar functional groups like the amine (N-H) and carboxyl (C=O, O-H) groups. ATR-FTIR allows for the analysis of solid or liquid samples with minimal preparation. nih.gov The spectra provide information on the hydrogen bonding and ionization state of the amino and carboxyl groups.

Table 2: Key Vibrational Frequencies for Cystine

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique Reference
S-S Stretch 425 - 575 Raman researchgate.net
C-S Stretch 630 - 760 Raman, FTIR nih.gov
N-H Bending ~1500 - 1650 FTIR nih.gov
C=O Stretch ~1580 - 1740 FTIR nih.gov
S-H Stretch (in Cysteine) ~2533 Raman researchgate.net

Circular Dichroism for Stereochemical and Conformational Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for analyzing chiral molecules and investigating the secondary and tertiary structure of proteins. nih.govpnas.org

A key feature of this compound is that it is a meso compound. It contains two chiral centers of opposite configuration (one R and one S). Due to an internal plane of symmetry, the molecule as a whole is achiral and therefore optically inactive. As a result, This compound does not produce a signal in a CD spectrum.

This property is in stark contrast to its diastereomers, L-cystine (R,R) and D-cystine (S,S), which are chiral and thus CD-active. The CD spectrum of L-cystine exhibits characteristic bands that are sensitive to the conformation around the disulfide bond. pnas.orgnih.gov The absence of a CD signal is a definitive method for distinguishing this compound from its chiral isomers. This makes CD an invaluable tool for stereochemical verification. researchgate.net

X-ray Diffraction and Crystallography of this compound and its Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic structure of a molecule. unica.it While data for underivatized this compound is scarce, the crystal structure of a closely related derivative, meso-3,3'-dithiobisvaline dihydrate (meso-penicillamine disulfide), has been determined. iucr.org

This study revealed that the molecule exists as a di-zwitterion. iucr.org The crystal structure is monoclinic with the space group P2₁/c. iucr.org The sulfur-sulfur bond length was found to be 2.032 Å, and the C-S-S-C dihedral angle, which defines the conformation of the disulfide bridge, is 119.4°. iucr.org This conformation differs from the helical sense typically observed in other cystine compounds. The molecular packing is dominated by an extensive network of hydrogen bonds. iucr.org X-ray diffractometry is also a principal method for analyzing the composition of kidney stones, which can sometimes contain L-cystine. nih.gov

Table 3: Crystallographic Data for meso-3,3'-dithiobisvaline Dihydrate

Parameter Value Reference
Formula C₁₀H₂₀N₂O₄S₂·2H₂O iucr.org
Crystal System Monoclinic iucr.org
Space Group P2₁/c iucr.org
Cell Dimensions a = 12.586 Å, b = 9.949 Å, c = 12.432 Å, β = 92.29° iucr.org
S-S Bond Length 2.032 Å iucr.org
CSSC Torsion Angle 119.4° iucr.org
R Index 0.062 iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and conformation in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

Studies comparing the NMR spectra of L-cystine and this compound in aqueous solutions have revealed significant structural differences. researchgate.netscilit.com Analysis of chemical shifts and spin-spin coupling constants for the three-spin systems in these molecules indicates that the possible configurations for L-cystine are stabilized by intramolecular interactions between its two identical halves. researchgate.net In contrast, no such stabilization is observed for this compound, reflecting its different stereochemical arrangement. researchgate.net The charge on the molecule, which varies with the pH of the solution, plays a major role in determining the chemical shifts of the protons and carbons in these compounds. researchgate.net

Electrochemical Sensing and Biosensor Development for this compound

The selective and sensitive detection of specific stereoisomers of amino acids is a significant challenge in analytical chemistry, with important implications for clinical diagnostics, pharmacology, and food science. Cystine, which exists as L-cystine, D-cystine, and the diastereomeric this compound, presents a unique analytical challenge due to the subtle structural differences between its isomers. While extensive research has been conducted on the electrochemical detection of L-cysteine and the chiral discrimination of L- and D-cystine, specific studies focusing solely on the electrochemical sensing of this compound are less common in the literature. However, the principles and methodologies developed for enantioselective and diastereoselective analysis provide a strong foundation for the development of sensors for this compound.

The development of electrochemical sensors for cystine isomers typically involves the modification of an electrode surface with a chiral selector that exhibits differential binding affinity towards the different stereoisomers. This differential interaction is then transduced into a measurable electrochemical signal, such as a change in current or potential.

Detailed Research Findings

Research into the electrochemical discrimination of cystine enantiomers offers valuable insights that are applicable to the detection of this compound. A notable study reported a novel enantioselective electrochemical biosensor for the discrimination of D- and L-cystine using a glassy carbon electrode (GCE) modified with reduced graphene oxide and β-cyclodextrin (rGO/β-CD). nih.gov Cyclodextrins are common chiral selectors due to their hydrophobic inner cavity and hydrophilic outer surface, which can form inclusion complexes with guest molecules, with the stability of these complexes being dependent on the stereochemistry of the guest.

In this study, the electrochemical behaviors of D- and L-cystine were investigated using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). A clear separation between the oxidation peak potentials for D- and L-cystine was observed, demonstrating the enantioselective nature of the sensor. nih.gov While this particular study focused on the enantiomers, the principle of using a chiral selector that can form diastereomeric complexes with different binding energies is directly applicable to the differentiation of this compound from its enantiomeric counterparts.

The performance of such electrochemical sensors is characterized by several key parameters, including the linear range, limit of detection (LOD), and sensitivity. For the rGO/β-CD/GCE sensor, distinct analytical performance was achieved for D- and L-cystine, as detailed in the tables below. nih.gov

Table 1: Performance of rGO/β-CD/GCE Sensor for D-Cystine Detection

Analytical Method Linear Range (μM) Limit of Detection (LOD) (μM)
Differential Pulse Voltammetry 1.0 - 10.0 -
Chronoamperometry 10.0 - 100.0 -

Data derived from a study on D- and L-cystine discrimination. nih.gov

Table 2: Performance of rGO/β-CD/GCE Sensor for L-Cystine Detection

Analytical Method Linear Range (μM) Limit of Detection (LOD) (μM)
Differential Pulse Voltammetry 1.0 - 10.0 -
Chronoamperometry 10.0 - 100.0 -

Data derived from a study on D- and L-cystine discrimination. nih.gov

Molecular docking studies in the same research indicated different interaction energies and binding constants for the inclusion complexes of D- and L-cystine with β-cyclodextrin, further explaining the experimental observations. The interaction energies were calculated to be -4.8 kcal/mol for D-cystine and -5.3 kcal/mol for L-cystine, with corresponding binding constants of 3.32 × 10³ M⁻¹ and 7.71 × 10³ M⁻¹, respectively. nih.gov This difference in binding affinity is the basis for the electrochemical discrimination. A similar approach could be used to predict and verify the interaction between this compound and a chiral selector.

Other research has explored the use of various nanomaterials to enhance the sensitivity and selectivity of electrochemical sensors for cysteine and its derivatives. These include modifications with gold nanoparticles, carbon nanotubes, and metal oxides. rsc.org For instance, a sensor based on a glassy carbon electrode modified with meso-tetrakis(4-carboxyphenyl) porphyrin has been used for the photoelectrochemical biosensing of cysteine. mdpi.com While the "meso" in this context refers to the porphyrin structure, it highlights the diverse materials available for sensor fabrication.

The development of biosensors for this compound would likely follow a similar path, involving the screening of various chiral selectors and electrode modification strategies to achieve optimal performance. The goal would be to identify a system where the diastereomeric complex formed with this compound has a significantly different stability and, consequently, a distinct electrochemical signature compared to the complexes formed with L- and D-cystine. The presence of this compound as a known impurity in L-cystine reference materials underscores the analytical need for such selective methods. aist.go.jp

Computational and Theoretical Approaches to Meso Cystine Research

Molecular Dynamics Simulations of meso-Cystine and Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide a dynamic view of how this compound interacts with proteins, revealing details about binding affinity, conformational changes, and the stability of protein-ligand complexes. mdpi.comfrontiersin.org By applying classical mechanics principles, MD can model the behavior of these systems in a simulated physiological environment, including the explicit presence of water molecules. mdpi.comacs.org

The distinct stereochemistry of this compound compared to its L- and D-isomers is a key factor influencing its interaction with the chiral environments of protein binding sites. MD simulations can elucidate how the specific three-dimensional arrangement of this compound's functional groups affects its fit and orientation within a protein's active or allosteric site. This is crucial for understanding its potential role as a substrate, inhibitor, or modulator of protein function.

Research using MD simulations in the broader context of protein-protein and protein-ligand interactions typically involves several key steps. mdpi.comacs.org Initially, a starting structure of the complex is required, often derived from experimental methods or homology modeling. The system is then solvated in a water box, and ions are added to mimic physiological conditions. mdpi.com An appropriate force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system. mdpi.comnih.gov The simulation then proceeds for a set duration, generating a trajectory of atomic positions that can be analyzed to understand the stability of interactions, hydrogen bonding patterns, and conformational flexibility.

For this compound, such simulations could reveal whether its binding to a specific protein is stable or transient and identify the key amino acid residues that form significant interactions. By comparing these simulations with those of L-cystine, researchers can pinpoint differences in binding modes and energies, offering a rationale for any observed biological distinctions.

Table 1: Representative Parameters and Analyses in Molecular Dynamics (MD) Simulations

Parameter/Analysis Description Relevance to this compound Research
Force Field A set of parameters and equations used to describe the potential energy of a system of particles (e.g., AMBER, CHARMM, GROMOS). mdpi.comEnsures an accurate physical description of the atoms and bonds in both this compound and the interacting protein.
Solvent Model Explicit (e.g., TIP3P) or implicit models representing the aqueous cellular environment. mdpi.comCrucial for accurately capturing the hydrophobic and hydrophilic interactions that drive protein folding and ligand binding.
Simulation Time The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs).Longer simulations allow for the observation of more complex conformational changes and ensure the system has reached equilibrium.
Binding Free Energy Calculation Methods like MM/PBSA or MM/GBSA are used to estimate the strength of the protein-ligand interaction. mdpi.comAllows for a quantitative comparison of the binding affinity of this compound versus other isomers to a target protein.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures, used to assess conformational stability. frontiersin.orgTracks the stability of the this compound-protein complex over the course of the simulation.
Hydrogen Bond Analysis Identifies the formation and breakage of hydrogen bonds between the ligand and the protein. mdpi.comReveals specific polar interactions that stabilize the binding of this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. acs.org These methods provide detailed information about a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties. aspbs.com For this compound, quantum calculations are essential for understanding the nature of its disulfide bond and predicting its susceptibility to chemical reactions, such as reduction to cysteine.

Furthermore, these calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, predicting how this compound will interact with other molecules, including water, metal ions, or amino acid residues in a protein. researchgate.net For instance, DFT has been used to study the complexation of the related molecule meso-2,3-dimercaptosuccinic acid with toxic metal ions, demonstrating the power of these methods to predict intermolecular interactions. researchgate.net

Table 2: Key Electronic Properties of this compound from Quantum Chemical Calculations

Calculated Property Description Significance for this compound
S-S Bond Dissociation Energy The energy required to break the disulfide bond homolytically.A direct measure of the stability of the disulfide bridge; crucial for understanding its redox behavior.
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Indicates the molecule's potential to act as a reducing agent or participate in oxidation reactions.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. researchgate.netKey to predicting the ease of reduction of the disulfide bond to form two cysteine molecules.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. researchgate.netA general indicator of chemical reactivity; a smaller gap suggests higher reactivity.
Mulliken/NBO Charges Calculated partial atomic charges on each atom in the molecule. science.govHelps to understand the polarity of bonds and predict sites for electrostatic interactions.
Molecular Electrostatic Potential A 3D map of the electronic charge distribution around the molecule.Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions.

Computational Modeling of Metabolic Pathways Involving Cystine and Cysteine

FBA uses a genome-scale reconstruction of an organism's metabolic network, represented as a stoichiometric matrix. wikipedia.orgplos.org By applying constraints, such as nutrient availability, and defining a biological objective, like maximizing cell growth, FBA can predict the steady-state flux through every reaction in the network. pnas.orgplos.org This approach can be used to predict the metabolic consequences of genetic mutations or changes in the cellular environment. wikipedia.org

In the context of this compound, these models can be used to hypothesize its metabolic fate. If this compound can be reduced to L-cysteine, it could enter central cysteine metabolic pathways. FBA could simulate the downstream effects of an increased L-cysteine pool, such as altered glutathione (B108866) levels or changes in the flux towards pyruvate (B1213749) or taurine (B1682933) production. biologists.com These models are particularly valuable in studying metabolic diseases like cystinosis, where cystine accumulation disrupts cellular function. nih.govnih.gov By integrating experimental data, such as metabolite concentrations, these models can be refined to provide more accurate predictions and identify potential therapeutic targets. mdpi.com

Cheminformatics and Data Mining for this compound Related Research

Cheminformatics combines computer and information science to analyze vast stores of chemical and biological data, accelerating research and discovery. neovarsity.org For this compound, cheminformatics tools are instrumental in mining existing knowledge, predicting properties, and identifying relationships that might otherwise remain hidden.

One major application is the use of large public databases like PubChem and ChEMBL. neovarsity.orgnih.gov Researchers can search these repositories for data on this compound and structurally similar compounds, uncovering information on their biological activities, associated proteins, and published literature. nih.gov This data mining can rapidly build a profile of what is known about the compound and suggest new avenues for investigation.

Another key area is the prediction of physicochemical properties using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. pharmaexcipients.com These computational models correlate a molecule's structure with its properties (e.g., solubility, pKa, lipophilicity) or biological activity. By inputting the structure of this compound, these tools can generate predictions that guide experimental design, for example, by forecasting its likely bioavailability or membrane permeability.

Furthermore, text mining algorithms can be applied to the scientific literature to identify co-occurrences of "this compound" with genes, proteins, diseases, or pathways, helping to formulate new hypotheses about its biological roles.

Table 3: Applications of Cheminformatics in this compound Research

Cheminformatics Application Description Example Use Case for this compound
Database Mining Searching chemical and biological databases (e.g., PubChem, PubMed) for existing information. nih.govRetrieve all known biological assays involving this compound or its close structural analogs.
Property Prediction (QSPR) Using computational models to estimate physicochemical properties like LogP, solubility, and pKa.Predict the aqueous solubility of this compound to inform the design of in vitro experiments.
Virtual Screening Computationally screening large libraries of compounds for potential binding to a protein target. neovarsity.orgIdentify proteins in the human proteome that are predicted to have a high binding affinity for this compound.
Similarity Searching Finding molecules with a similar chemical structure to a query compound.Discover other diastereomeric amino acid dimers that may share biological activities with this compound.
Literature Text Mining Applying algorithms to scan scientific articles to find associations between concepts.Identify potential links between this compound and specific metabolic disorders mentioned in the literature.

Multi-Omics Data Integration and Pathway Analysis in this compound Studies

Multi-omics approaches involve the large-scale analysis of different types of biological molecules, including genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.gov Integrating these diverse datasets provides a holistic, systems-level view of cellular processes and is a powerful strategy for understanding the impact of a specific molecule like this compound. plos.orgnih.gov

Table 4: Multi-Omics Data Integration for this compound Pathway Analysis

Omics Layer Technology/Method Information Gained Relevance to this compound
Genomics DNA SequencingIdentifies genetic variations (e.g., in transporter genes) that may affect this compound levels.Could reveal genetic predispositions to accumulating this compound.
Transcriptomics RNA-Seq, MicroarraysMeasures gene expression levels across the genome. frontiersin.orgnih.govShows how cells transcriptionally adapt to the presence of this compound (e.g., by altering expression of metabolic enzymes).
Proteomics Mass SpectrometryQuantifies the abundance of thousands of proteins in a sample. nih.govConfirms if transcriptional changes lead to altered protein levels and identifies post-translational modifications.
Metabolomics Mass Spectrometry, NMRMeasures the levels of small molecules (metabolites), including amino acids and their derivatives. nih.govnih.govDirectly quantifies this compound levels and shows its impact on related metabolic pathways (e.g., TCA cycle, glutathione).
Fluxomics Isotope Tracing, FBAMeasures the dynamic rates of metabolic reactions. nih.govDetermines the actual metabolic fate of this compound by tracking its flow through various biochemical pathways.

Future Directions and Research Opportunities in Meso Cystine Studies

Development of Novel Stereoselective Synthetic Strategies for Advanced Applications

The synthesis of stereochemically pure compounds is a cornerstone of modern chemistry, and meso-cystine is no exception. Future research will likely focus on creating highly efficient and stereoselective synthetic routes that are not only practical but also scalable for potential industrial applications. rsc.org While many synthetic routes have been developed for related compounds, often starting from L-cysteine or L-cystine, these methods often have drawbacks such as moderate yields or the use of toxic reagents. rsc.org

A promising direction lies in the diastereoselective synthesis starting from readily available and inexpensive chiral precursors like L-cysteine. rsc.org This approach leverages the existing chirality of the starting material to guide the stereoselective formation of new chiral centers. rsc.org Research has demonstrated the efficacy of specific catalysts in controlling reaction outcomes. For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been identified as an effective catalyst for cyanation steps, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective for the isomerization of trans-isomers to the desired cis-isomers in the synthesis of biotin (B1667282) intermediates. rsc.orgrsc.org Another innovative strategy involves the Lewis base-catalyzed cyanosilylation of α-amino aldehydes, which can produce intermediates with high stereoselectivity (e.g., anti/syn ratios of 92:8). capes.gov.bracs.org The development of such precise catalytic systems will be crucial for producing this compound and its analogs for advanced applications, including the synthesis of bioisosteres for incorporation into bacterial cell walls. researchgate.net

Elucidation of Undiscovered Metabolic Pathways and Regulatory Networks Involving this compound

The metabolic fate of cystine is intrinsically linked to cellular redox homeostasis, protein structure, and the synthesis of crucial molecules like glutathione (B108866) (GSH). numberanalytics.com While the metabolism of L-cystine and L-cysteine is well-documented, involving pathways like transsulfuration, the specific metabolic routes and regulatory networks for this compound remain largely unexplored. researchgate.netgenome.jp

Future research must aim to unravel how this compound is transported, metabolized, and integrated into cellular processes. A key area of investigation will be its interaction with the cystine/glutamate (B1630785) antiporter (system xCT), which is crucial for the uptake of extracellular cystine and is often upregulated in cancer cells. nih.govfrontiersin.org Understanding whether this compound is a substrate for this and other amino acid transporters is a critical first step.

Furthermore, the downstream pathways need elucidation. Cysteine metabolism is known to generate both beneficial functional metabolites and potentially harmful ones. nih.gov It is vital to determine the unique metabolites produced from this compound and their physiological roles. The transsulfuration pathway, which converts homocysteine to cysteine via cystathionine (B15957), is a central hub in sulfur amino acid metabolism. numberanalytics.comresearchgate.net Investigating how this compound or its metabolites influence the enzymes in this pathway, such as cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE), will be essential. frontiersin.org Dysregulation of these pathways is implicated in various diseases, suggesting that a deeper understanding of this compound's role could reveal new therapeutic targets. numberanalytics.comnih.gov

Table 2: Key Metabolic Pathways for Investigation with this compound | Pathway | Key Enzymes/Transporters | Known Function (L-Cystine) | Unexplored Aspect for this compound | Citations | | :--- | :--- | :--- | :--- | :--- | | Cystine Uptake | System xCT (SLC7A11) | Imports extracellular cystine in exchange for glutamate. nih.govfrontiersin.org | Is this compound a substrate or inhibitor of this transporter? | | Transsulfuration | Cystathionine-β-synthase (CBS), Cystathionine-γ-lyase (CSE) | Synthesizes L-cysteine from homocysteine. numberanalytics.comfrontiersin.org | How does this compound influence the activity and regulation of these key enzymes? | | Glutathione (GSH) Synthesis | Glutamate-cysteine ligase (GCL) | Utilizes cysteine as a rate-limiting substrate for GSH synthesis. numberanalytics.com | Can meso-cysteine be reduced to its constituent D- and L-cysteine residues for GSH synthesis? | | Cysteine Degradation | Cysteine dioxygenase (CDO) | Converts cysteine to pyruvate (B1213749) and sulfide. numberanalytics.com | What are the degradation products of this compound and their biological impact? |

High-Resolution Structural and Spectroscopic Probes for in situ Analysis of this compound Dynamics

To understand the function of this compound within a complex biological environment, it is necessary to develop and apply analytical tools capable of observing it in real-time and with high spatial resolution. Future research will increasingly rely on sophisticated structural and spectroscopic techniques to monitor the dynamics of this compound in situ.

High-resolution mass spectrometry (MS) has become a powerful tool for the structural characterization of proteins and peptides, including those containing cysteine. nih.gov Techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) can identify and quantify low-abundance muropeptides and other metabolites with high precision. elifesciences.org Applying these methods to samples exposed to this compound could reveal its incorporation into peptides or the metabolic shifts it induces. elifesciences.orgresearchgate.net

Fluorescent probes offer another exciting avenue for in situ analysis. nih.gov Probes are being designed with "turn-on" fluorescence properties that are highly selective for cysteine over other biothiols like homocysteine and glutathione. researchgate.netacs.org These probes utilize specific chemical reactions, such as conjugate addition-cyclization, to trigger a fluorescent signal upon reacting with cysteine. acs.org The development of near-infrared (NIR) probes is particularly valuable for bioimaging in living cells and tissues due to lower autofluorescence and deeper tissue penetration. acs.org Designing probes that can differentiate between L-cysteine, D-cysteine, and their disulfide forms, including this compound, represents a significant but important challenge. Additionally, techniques like surface-enhanced Raman scattering (SERS) can provide vibrational information from molecules at interfaces, offering a way to study the electronic and chemical structures at electrode/electrolyte boundaries, which could be adapted for biosensor applications. nih.gov

Table 3: Advanced Analytical Probes and Techniques for this compound Studies | Technique | Principle | Application for this compound | Potential Insights | Citations | | :--- | :--- | :--- | :--- | :--- | | UHPLC-MS/MS | Chromatographic separation followed by high-resolution mass analysis. | Identification and quantification of this compound and its metabolites in complex biological samples. | Elucidation of metabolic pathways and identification of novel biomarkers. nih.govelifesciences.orgresearchgate.net | | Fluorescent Probes (NIR) | Specific chemical reaction with the analyte triggers a fluorescent signal. | In situ detection and imaging of this compound or its breakdown products in living cells. | Real-time tracking of this compound uptake, localization, and concentration changes. nih.govresearchgate.netacs.org | | Surface-Enhanced Raman Scattering (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | Development of biosensors for detecting this compound at very low concentrations. | Provides vibrational and electronic information for understanding molecular interactions. nih.gov | | Atomic Force Microscopy (AFM) | High-resolution surface imaging. | Studying the effect of this compound on crystal growth, particularly in the context of cystinuria. | Visualization of how molecules interact with and inhibit cystine crystal formation. rarediseasesjournal.com |

Targeted Therapeutic Interventions Based on this compound Metabolism and Related Pathways

A detailed understanding of this compound's metabolic role could pave the way for novel therapeutic strategies. Given the central role of cystine metabolism in various pathologies, from cancer to genetic disorders, interventions targeting these pathways hold considerable promise. nih.govnih.gov

In oncology, many cancer cells exhibit an increased dependence on cystine to support the synthesis of glutathione (GSH), which protects them from oxidative stress. nih.govfrontiersin.org This makes the cystine transporter, xCT, a key therapeutic target. nih.gov Developing molecules based on the this compound structure that could act as inhibitors or modulators of xCT could be a viable anticancer strategy. Such an approach could induce ferroptosis, a form of iron-dependent cell death, by depleting intracellular cysteine and GSH. nih.gov

Another area of interest is in genetic disorders like cystinuria, an autosomal recessive disease characterized by the inability to transport cystine and dibasic amino acids, leading to recurrent kidney stone formation. nih.govrarediseasesjournal.com Current treatments are often insufficient. Research has focused on developing crystal growth inhibitors. rarediseasesjournal.com For instance, L-Cystine dimethylester (CDME) has been identified as a "molecular imposter" that can inhibit L-cystine crystal growth. rarediseasesjournal.com Designing analogs based on the this compound scaffold could lead to more effective inhibitors that disrupt the crystallization process. rarediseasesjournal.com Targeting the metabolic-redox nexus, where cysteine plays a pivotal role as a "redox switch," is a broader strategy that could be applied to various diseases characterized by oxidative stress or metabolic dysregulation. mdpi.com

Table 4: Potential Therapeutic Targets Related to this compound Metabolism | Therapeutic Target | Associated Disease(s) | Rationale for Intervention | Potential Role of this compound Research | Citations | | :--- | :--- | :--- | :--- | :--- | | xCT (SLC7A11) Transporter | Triple-Negative Breast Cancer, Myeloid Malignancies | Inhibition blocks cystine uptake, depletes GSH, and induces ferroptosis in cancer cells. nih.govfrontiersin.org | Design of this compound-based inhibitors or modulators. | | Cystine Crystal Growth | Cystinuria | Inhibition prevents the formation of kidney stones. rarediseasesjournal.comnih.gov | Development of this compound analogs as more effective crystal growth inhibitors. | | Methionine/Cysteine Metabolism Enzymes (e.g., MAT2A) | MTAP-deficient Cancers | Targeting methionine dependency can selectively kill cancer cells. mdpi.com | Investigating how this compound affects the broader sulfur amino acid metabolic network. | | Redox-Sensitive Proteins | Neurodegenerative Diseases, Cancer | The thiol group of cysteine acts as a redox switch; modulating its state can alter protein function. mdpi.com | Understanding how this compound influences the cellular redox proteome. |

Advanced Computational Tools for Predictive Modeling and Rational Design in this compound Research

The complexity of biological systems necessitates the use of advanced computational tools to model, predict, and analyze experimental data. In the context of this compound, computational approaches are indispensable for accelerating research from molecular design to systems-level understanding. nih.govwisc.edu

Future efforts will likely involve the use of machine learning (ML) and artificial intelligence (AI) to analyze large multi-omics datasets (genomics, proteomics, metabolomics). nih.gov Such approaches can identify complex patterns and predict how cells will respond to the presence of this compound. nih.gov For instance, ML models have been developed to predict which cysteine residues in a protein are most likely to be "ligandable" for targeted covalent drug discovery. nih.gov These tools could be adapted to predict the binding sites and reactivity of this compound or its derivatives. Support vector machine (SVM) models have also been used to predict disulfide bond connectivity from a protein's amino acid sequence. nih.gov

At the molecular level, force fields for molecular dynamics (MD) simulations can be developed and refined using ML techniques to accurately model the behavior of this compound and its interactions with proteins and other biomolecules. anl.gov These simulations can provide insights into binding affinities, conformational changes, and reaction mechanisms that are difficult to observe experimentally. Genome-scale metabolic models (GSMs) and kinetic models (KMs) are complementary approaches for understanding metabolic fluxes at a systems level. researchgate.net By integrating experimental data into these models, researchers can simulate the impact of this compound on entire metabolic networks, guiding the rational design of metabolic engineering strategies or therapeutic interventions. researchgate.net

Table 5: Computational Approaches in this compound Research | Computational Tool/Approach | Description | Application in this compound Research | Citations | | :--- | :--- | :--- | :--- | | Machine Learning (ML) / Artificial Intelligence (AI) | Algorithms that learn from data to make predictions or decisions. | Predicting ligandable cysteines, analyzing multi-omics data, identifying novel biomarkers. nih.govnih.govnih.gov | | Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Modeling the interaction of this compound with enzymes and transporters; predicting binding affinity. anl.gov | | Genome-Scale Metabolic Models (GSMs) | Mathematical models of the complete metabolic network of an organism. | Simulating the effect of this compound on cellular metabolic fluxes. researchgate.net | | Support Vector Machines (SVM) | A supervised learning model used for classification and regression analysis. | Predicting disulfide bond connectivity and potential protein modifications. nih.gov | | Comparative Modeling | Predicts the 3D structure of a protein based on its amino acid sequence and a known template structure. | Modeling the structure of enzymes that may interact with this compound. mdpi.com |

Q & A

Q. What are the standard protocols for synthesizing meso-Cystine in biochemical research, and how can its structural integrity be validated?

  • Methodological Answer : this compound synthesis typically involves enzyme-catalyzed reactions, such as the MurE enzyme adding this compound (a structural analog of meso-2,6-diaminopimelic acid) to UDP-MurNAc precursors during peptidoglycan biosynthesis. Key steps include:
  • Enzymatic assembly : Sequential addition of amino acids (e.g., L-Ala, D-Glu) via Mur synthetases .
  • Characterization : Use nuclear magnetic resonance (NMR) to confirm stereochemistry and high-performance liquid chromatography (HPLC) to assess purity. Elemental analysis is recommended for new compounds to verify composition .
  • Critical Note : For reproducibility, document reaction conditions (pH, temperature) and solvent systems explicitly .

Q. How can researchers distinguish this compound from its stereoisomers (e.g., DL-Cystine) in analytical workflows?

  • Methodological Answer :
  • Chromatographic separation : Use chiral columns in HPLC or capillary electrophoresis to resolve stereoisomers based on differential binding affinities .
  • Spectroscopic techniques : Polarized light microscopy or circular dichroism (CD) can identify meso-form symmetry distinct from DL-Cystine .
  • Reference standards : Cross-validate results with commercially available this compound standards or synthetic analogs described in peer-reviewed protocols .

Q. What are the key considerations for ensuring this compound stability in experimental settings?

  • Methodological Answer :
  • Storage conditions : Store lyophilized this compound at -20°C in anhydrous environments to prevent hydrolysis of disulfide bonds.
  • Buffering agents : Avoid reducing agents (e.g., DTT, β-mercaptoethanol) in solutions to maintain disulfide integrity.
  • Stability assays : Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm for sulfur-containing compounds) over time under varying pH and temperature conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of this compound derivatives across enzymatic studies?

  • Methodological Answer :
  • Systematic review : Conduct a meta-analysis of kinetic parameters (e.g., Km, Vmax) from studies using this compound substrates, controlling for variables like enzyme source (e.g., bacterial vs. eukaryotic FmhB transferases) .
  • Replication studies : Repeat experiments with standardized protocols to isolate confounding factors (e.g., trace metal contamination in buffers) .
  • Substrate optimization : Redesign analogs (e.g., neryl lipid II derivatives) to test hypotheses about steric hindrance or active-site compatibility .

Q. What experimental designs are optimal for studying this compound’s role in peptidoglycan crosslinking under non-standard physiological conditions?

  • Methodological Answer :
  • In vitro reconstitution : Simulate extreme pH or osmolarity conditions using artificial lipid bilayers and monitor crosslinking efficiency via mass spectrometry .
  • Genetic knockouts : Use CRISPR-Cas9 to deplete endogenous cystine in model organisms (e.g., E. coli) and supplement with this compound to assess rescue phenotypes .
  • Computational modeling : Molecular dynamics simulations can predict this compound’s conformational flexibility in enzyme binding pockets, guiding mutagenesis studies .

Q. How can researchers address challenges in quantifying this compound’s interaction kinetics with multidrug resistance (MDR) transporters?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Immobilize MDR transporters on sensor chips and measure real-time binding affinity (KD) for this compound .
  • Competitive inhibition assays : Co-incubate this compound with known substrates (e.g., doxorubicin) to evaluate transport competition via fluorescence quenching .
  • Data normalization : Account for nonspecific binding by including negative controls (e.g., transporter-free liposomes) in kinetic analyses .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :
  • Non-linear regression : Fit data to Hill or log-logistic models to estimate EC50 values and assess cooperativity .
  • Confounder adjustment : Use multivariate regression to control for covariates like cell viability or batch effects in high-throughput screens .
  • Sensitivity analysis : Test robustness of conclusions by excluding outliers or applying bootstrapping methods .

Q. How can researchers validate this compound’s proposed role in redox homeostasis using multi-omics datasets?

  • Methodological Answer :
  • Integrative analysis : Correlate transcriptomic (RNA-seq) and metabolomic (LC-MS) profiles of this compound-treated cells to identify co-regulated pathways (e.g., glutathione synthesis) .
  • Pathway enrichment : Use tools like GSEA or MetaboAnalyst to map differentially expressed genes/metabolites to redox-related KEGG pathways .
  • Knockdown/overexpression : Validate candidate genes (e.g., GCLM, GPX4) using siRNA or CRISPR to confirm mechanistic links .

Reproducibility and Ethical Considerations

Q. What guidelines ensure reproducibility in this compound research, particularly for synthetic protocols?

  • Methodological Answer :
  • Detailed supplementary information : Report yields, spectral data (NMR chemical shifts, HPLC retention times), and elemental analysis for all synthetic intermediates .
  • Open data practices : Deposit raw datasets in repositories like Zenodo or Figshare with DOIs for public access .
  • Ethical reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for studies involving animal models .

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :
  • Error source identification : Check force field parameters in simulations or recalibrate instrumentation (e.g., mass spectrometers) for experimental measurements .
  • Iterative refinement : Adjust computational models using experimental data (e.g., crystallographic structures) to improve predictive accuracy .
  • Transparent reporting : Publish negative results to inform the community of limitations in current methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
meso-Cystine
Reactant of Route 2
meso-Cystine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.